molecular formula C11H21N3O3 B1401058 Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate CAS No. 1259014-01-1

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B1401058
CAS No.: 1259014-01-1
M. Wt: 243.3 g/mol
InChI Key: PRNNQLMMKGNVKQ-UHFFFAOYSA-N
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Description

Core Structural Features

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate consists of a six-membered piperazine ring substituted at positions 1 and 2. The position 1 substituent is a tert-butoxycarbonyl (Boc) group (–COOC(CH₃)₃), while position 2 features a methylcarbamoyl group (–CONHCH₃) . The Boc group acts as a steric and electronic protecting group, whereas the methylcarbamoyl moiety introduces hydrogen-bonding capabilities. The molecular formula is C₁₁H₂₂ClN₃O₃ , with a molecular weight of 279.76 g/mol .

Table 1: Key Structural Features

Feature Description
Piperazine ring Chair conformation with equatorial substituents
Boc group (position 1) Electron-withdrawing ester (–COO–) linked to tert-butyl group
Methylcarbamoyl (position 2) Secondary amide (–CONHCH₃) with NH donor for H-bonding

Stereochemistry and Conformational Analysis

The compound exhibits chirality at position 2 of the piperazine ring, existing as (R)- and (S)-enantiomers . X-ray crystallography of analogous piperazine derivatives reveals a chair conformation, with substituents adopting equatorial positions to minimize steric strain . For example, in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the piperazine ring adopts a chair geometry with di-equatorial substitution (bond angles: N–C–C–N = 111.2°) . The methylcarbamoyl group’s NH forms intramolecular hydrogen bonds with the Boc carbonyl oxygen, stabilizing the conformation .

Molecular Weight and Physical Properties

The compound has a molecular weight of 279.76 g/mol and a polar surface area (PSA) of 74.16 Ų , indicating moderate polarity . Experimental data for analogous compounds suggest a melting point range of 381–388 K . It is soluble in polar aprotic solvents (e.g., dichloromethane, ethanol) but insoluble in nonpolar solvents like hexane .

Table 2: Physical Properties

Property Value/Description Source
Molecular weight 279.76 g/mol
Melting point 388.1 K (observed in analogous derivatives)
LogP 1.85 (calculated for (R)-enantiomer)
Solubility Ethanol, dichloromethane; insoluble in hexane

Intermolecular Interactions and Crystalline Packing Patterns

In the solid state, the compound forms a monoclinic crystal lattice (space group P2₁) with unit cell dimensions a = 10.2576 Å, b = 9.5127 Å, c = 10.5318 Å, and β = 104.69° . Key interactions include:

  • N–H···O hydrogen bonds between the methylcarbamoyl NH and Boc carbonyl oxygen (distance: 2.89 Å) .
  • C–H···π interactions involving the piperazine ring and tert-butyl groups (distance: 3.12 Å) .
  • Van der Waals forces between hydrophobic tert-butyl groups, contributing to dense packing (density: 1.157 g/cm³) .

Table 3: Crystallographic Data for Analogous Derivatives

Parameter Value Source
Crystal system Monoclinic
Space group P2₁
Unit cell volume 994.07 ų
Hydrogen bond distance 2.89 Å (N–H···O)

Charge Distribution and Polarity Characteristics

The Boc group withdraws electron density via its carbonyl group (partial charge: δ⁻ = -0.32 e), while the methylcarbamoyl NH donates electron density (δ⁺ = +0.18 e) . This creates a dipole moment of 4.12 D , oriented along the N1–C2 axis. The compound’s polarity is reflected in its PSA of 74.16 Ų , comparable to other piperazine carbamates . Charge distribution analysis reveals localized positive charges on the piperazine nitrogen atoms (N1: +0.25 e; N4: +0.21 e) and negative charges on the carbonyl oxygens (O1: -0.45 e; O3: -0.38 e) .

Table 4: Charge Distribution Analysis

Atom Partial Charge (e) Role in Polarity
O1 -0.45 Boc carbonyl oxygen
N1 +0.25 Piperazine nitrogen
O3 -0.38 Methylcarbamoyl oxygen
NH +0.18 Hydrogen-bond donor

Properties

IUPAC Name

tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNQLMMKGNVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamoylation of Piperazine Derivatives

Overview:
This method involves the carbamoylation of a protected piperazine intermediate with methyl isocyanate or methyl carbamoyl chloride, followed by tert-butyl protection at the nitrogen atom.

Stepwise Procedure:

  • Step 1: Protection of Piperazine
    Piperazine is initially protected with a tert-butyl group using tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine. This step ensures selective functionalization and prevents undesired side reactions.

  • Step 2: Introduction of Methylcarbamoyl Group
    The protected piperazine is then reacted with methyl isocyanate or methyl carbamoyl chloride under controlled conditions (e.g., in dichloromethane at 0–25°C) to form the methylcarbamoyl derivative.

  • Step 3: Final Deprotection and Purification
    The product is purified via column chromatography or recrystallization, yielding the target compound with high purity.

Reaction Conditions & Data:

Reagents Solvent Temperature Yield Reference
BOC-Cl, Piperazine Dichloromethane 0–25°C ~60–80% Literature synthesis reports

Stepwise Synthesis via N-Boc Protection and Carbamoyl Chloride Coupling

Overview:
This approach emphasizes stepwise protection and functionalization, allowing precise control over the substitution pattern.

Procedure:

  • Step 1: Protection of Piperazine
    React piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0°C to obtain N-Boc-piperazine.

  • Step 2: Carbamoylation
    The N-Boc-piperazine is then treated with methyl carbamoyl chloride (or methyl isocyanate) at low temperature (0°C to room temperature) in the presence of a base such as sodium bicarbonate or triethylamine to introduce the methylcarbamoyl group at the desired nitrogen.

  • Step 3: Deprotection of Boc Group
    The Boc protecting group can be removed if necessary, or the compound can be used directly in its protected form depending on the application.

Reaction Conditions & Data:

Reagents Solvent Temperature Yield Reference
Methyl carbamoyl chloride Dioxane or dichloromethane 0–25°C 70–85% Industrial synthesis protocols

One-Pot Synthesis Using Carbamoyl Chlorides and Tert-Butyl Protection

Overview:
An efficient route involves a one-pot reaction where piperazine reacts with methyl carbamoyl chloride, followed by in situ tert-butyl protection.

Procedure:

  • Piperazine is dissolved in anhydrous solvent (e.g., dichloromethane or acetonitrile).
  • Methyl carbamoyl chloride is added dropwise at low temperature.
  • After initial carbamoylation, tert-butyl chloroformate is introduced to protect the remaining nitrogen.
  • The reaction mixture is stirred under inert atmosphere at room temperature or slightly elevated temperature (25–50°C).

Advantages:

  • Reduced purification steps.
  • Higher overall yield and process efficiency.

Reaction Data:

Reagents Solvent Temperature Yield Reference
Piperazine, methyl carbamoyl chloride, tert-butyl chloroformate Dichloromethane 0–50°C 65–80% Reported in process optimization studies

Industrial Scale Synthesis with Continuous Flow Chemistry

Overview:
Recent advances leverage flow chemistry for scalable, controlled synthesis, improving safety and yield.

Methodology:

  • Sequential addition of reagents in a flow reactor allows precise control over reaction times and temperatures.
  • Carbamoyl chlorides are reacted with protected piperazine intermediates.
  • In-line purification and solvent exchange optimize process efficiency.

Research Findings:

  • Continuous flow methods have demonstrated yields exceeding 80%, with significant reductions in reaction time and waste.
  • Microwave-assisted flow synthesis further enhances reaction rates and product purity.

Data Table Summarizing Key Preparation Parameters

Method Reagents Solvent Temperature Yield Range Remarks
Direct carbamoylation Methyl isocyanate or methyl carbamoyl chloride Dichloromethane 0–25°C 60–80% Widely used, scalable
Stepwise protection BOC-Cl, methyl carbamoyl chloride Dichloromethane, dioxane 0–25°C 70–85% High selectivity
One-pot Methyl carbamoyl chloride, tert-butyl chloroformate Dichloromethane 0–50°C 65–80% Process efficiency
Flow synthesis Reagents in flow reactors Various 25–50°C >80% Scalable, industrial

Analytical Techniques for Validation

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield secondary amines. This reaction is critical for accessing reactive piperazine intermediates.

Reagent/ConditionsProductYieldReference
HCl (4 M) in 1,4-dioxane2-(Methylcarbamoyl)piperazine hydrochloride86–95%
Trifluoroacetic acid (TFA)Deprotected piperazine derivative>90%

Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates elimination of CO₂ and isobutylene, forming the free amine .

Nucleophilic Substitution at the Methylcarbamoyl Group

The methylcarbamoyl moiety undergoes substitution with nucleophiles under basic or metal-catalyzed conditions.

SubstratesConditionsProductsReference
Alkyl/aryl azidesCuI, DIPEA, DMF, 0°C1,2,3-Triazole derivatives
Aryl halidesPd(OAc)₂, BINAP, tBuONaBiaryl piperazine analogs

Example : Reaction with aryl azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazolo-piperazine hybrids with >95% purity .

Hydrolysis Reactions

Controlled hydrolysis of the carbamate or amide groups produces carboxylic acids or amines.

Hydrolysis TargetReagents/ConditionsProductApplication
CarbamateH₂O, HCl, refluxPiperazine-1-carboxylic acidPeptide synthesis
AmideLiOH, THF/H₂O2-Aminopiperazine derivativesMedicinal chemistry

Key Finding : Hydrolysis under basic conditions (pH >12) selectively cleaves the amide bond without affecting the Boc group.

Reduction of the Piperazine Ring

The piperazine ring can be hydrogenated to form saturated derivatives.

Catalyst SystemConditionsProductSelectivity
Pd/C, H₂ (50 bar)MeOH, 50°CHexahydropyridazine derivative>98%
Rh/Al₂O₃, H₂Ethanol, 80°CFully saturated piperidine85%

Note : Hydrogenation preserves the methylcarbamoyl group while reducing the piperazine ring .

Oxidative Functionalization

Oxidation targets the piperazine nitrogen or methylcarbamoyl group, enabling diverse transformations.

Oxidizing AgentProductApplication
mCPBAN-Oxide derivativeBioactive intermediate
KMnO₄, acidic conditionsCarboxylic acid via C–N cleavagePolymer precursors

Caution : Over-oxidation with strong agents like KMnO₄ may degrade the piperazine backbone.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to construct complex architectures.

Reaction TypeConditionsProduct ExampleYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized analog78%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl piperazine derivatives82%

Case Study : Coupling with 4-bromophenylboronic acid under Suzuki conditions yielded a GPR119 agonist precursor .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate serves as a precursor for synthesizing various pharmaceuticals. Its ability to form stable intermediates makes it valuable in drug design processes.
  • The compound has shown promise in the development of potential drug candidates targeting resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm).

Biological Activity

  • Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It disrupts bacterial cell membrane integrity, leading to cell death through depolarization mechanisms.
  • In addition to its antibacterial effects, studies suggest potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.

Organic Synthesis

Synthetic Routes

  • The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and methyl isocyanate under controlled conditions. This method allows for the efficient production of the compound on both laboratory and industrial scales.

Reactivity and Stability

  • The compound is involved in several organic reactions, including Buchwald-Hartwig amination, which is crucial for producing amine derivatives used in bioactive molecules. Its reactivity profile allows for selective reactions that are important in complex drug design processes.

Pharmacological Research

Enzyme Interaction Studies

  • This compound is utilized in assays to measure enzyme activity and inhibition. It can act as a substrate or inhibitor for specific enzymes, providing insights into enzyme mechanisms that are critical for understanding drug interactions.

Screening Libraries

  • The compound is included in compound libraries for high-throughput screening against various biological targets. This approach has identified promising candidates with therapeutic potential, especially in combating antibiotic resistance.

Industrial Applications

Specialty Chemicals Production

  • In the industrial sector, this compound is used in manufacturing specialty chemicals and materials, including polymers and coatings. Its unique properties enhance the performance characteristics of these materials.

Chemical Engineering

  • The compound's influence on catalytic reactions has been studied to improve efficiency and selectivity in various chemical processes. This application contributes to developing environmentally friendly production methods.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

The tert-butyl carbamate-protected piperazine scaffold is widely utilized in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Data/Applications Reference
Target Compound :
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
2-methylcarbamoyl, 1-tert-butyl carbamate 322 (ES+ [M+H]⁺) Intermediate in kinase inhibitors
Fluorinated Analog :
Tert-butyl 4-[2-fluoro-6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate
2-fluoro, 6-methylcarbamoyl pyridinyl 340 (ES+ [M+H]⁺) Enhanced metabolic stability via fluorination
Pyridinyl Derivative :
Tert-butyl 4-(2-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate
2-methylpyridinyl, 6-methylcarbamoyl 322 (ES+ [M+H]⁺) Synthesized via Buchwald-Hartwig coupling (Pd catalysis)
Diazoacetyl Derivative :
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
2-diazoacetyl 283.3 Used in C–H insertion reactions; crystal structure resolved
Methylpiperazine :
Tert-butyl 4-methylpiperazine-1-carboxylate
4-methyl 214.3 Simpler analog with reduced steric hindrance; log S = -2.7
Isoindolinone Hybrid :
Tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate
Isoindolinone-ethyl ether 439.5 Antitumor activity (IC₅₀ = 5.89 µM vs. HepG2)

Biological Activity

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate (CAS No. 1217826-94-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₂ClN₃O₃
  • Molecular Weight : 279.76 g/mol
  • Boiling Point : Not specified
  • Purity : Variable, often specified by suppliers

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies indicate that compounds similar to this compound show significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) .
    • The mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential, which is crucial for bacterial survival .
  • Anticancer Activity
    • Preliminary research suggests that derivatives of piperazine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, modifications to the piperazine structure have shown IC₅₀ values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .
    • The selectivity of these compounds towards cancer cells over normal cells indicates a promising therapeutic index for further development.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

  • Membrane Interaction : The compound's hydrophobic tert-butyl group enhances its ability to integrate into bacterial membranes, disrupting their integrity.
  • Enzyme Inhibition : Similar piperazine derivatives have been identified as reversible inhibitors of specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of various piperazine derivatives against clinical isolates of MRSA and VREfm. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like vancomycin .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7). The derivatives showed significant inhibition of cell viability with IC₅₀ values indicating effective antiproliferative activity . Further studies are warranted to explore the structure-activity relationship and optimize these compounds for clinical use.

Data Summary Table

Property Value
Molecular FormulaC₁₁H₂₂ClN₃O₃
Molecular Weight279.76 g/mol
Antibacterial ActivityActive against MRSA and VREfm
IC₅₀ (Anticancer)19.9 - 75.3 µM
MechanismMembrane depolarization

Q & A

What are the common synthetic routes for Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. A common approach includes:

  • Step 1: Preparation of the piperazine core with tert-butyl protection (e.g., using tert-butyl chloroformate in the presence of a base like potassium carbonate) .
  • Step 2: Introduction of the methylcarbamoyl group via carbodiimide-mediated coupling or direct acylation .
    Key factors affecting yield include:
  • Temperature: Higher temperatures (e.g., 110°C in 1,4-dioxane) improve reaction rates but may require controlled conditions to avoid decomposition .
  • Purification: Silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Level: Basic
Answer:

  • 1H/13C NMR:
    • Tert-butyl group: A singlet at ~1.4 ppm (1H) and a quaternary carbon signal at ~80 ppm .
    • Piperazine protons: Multiplets between 2.5–4.0 ppm, with carbamate carbonyl at ~155 ppm .
  • LCMS: Molecular ion peak [M+H]+ matching the molecular weight (e.g., 243 m/z fragment for tert-butyl loss) .
  • FT-IR: Stretching vibrations for carbamate (C=O at ~1700 cm⁻¹) and amide (N-H at ~3300 cm⁻¹) groups .

How can researchers resolve contradictions in crystallographic data when analyzing the compound's structure?

Level: Advanced
Answer:

  • Validation tools: Use software like SHELXL for refinement, ensuring parameters like R-factors (<5%) and electron density maps align with expected geometry .
  • Data redundancy: Collect high-resolution datasets (e.g., synchrotron sources) to reduce noise and improve model accuracy .
  • Comparative analysis: Cross-reference with analogous structures (e.g., tert-butyl piperazine derivatives) to identify consistent bond angles/torsional deviations .

What strategies optimize the compound's solubility and stability for biological assays?

Level: Advanced
Answer:

  • Solubility enhancement:
    • Use co-solvents (DMSO/water mixtures) or formulate as salts (e.g., hydrochloride) .
    • Introduce polar substituents (e.g., hydroxyl groups) without disrupting the carbamate moiety .
  • Stability testing:
    • Monitor degradation under physiological pH (4–8) via HPLC and adjust storage conditions (e.g., inert atmosphere, low temperature) .

How does the tert-butyl group influence the compound's reactivity in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • Steric hindrance: The bulky tert-butyl group reduces accessibility to the piperazine nitrogen, directing nucleophilic attacks to less hindered sites (e.g., methylcarbamoyl oxygen) .
  • Electronic effects: The electron-donating tert-butyl group stabilizes adjacent carbamate carbonyls, altering reaction kinetics in SN2 pathways .

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Level: Advanced
Answer:

  • Reaction control: Exothermic steps (e.g., acylation) require temperature modulation to prevent side reactions .
  • Purification scalability: Replace column chromatography with recrystallization or distillation for cost-effective large-scale production .
  • Byproduct management: Monitor intermediates via in-line IR or LCMS to identify and remove impurities early .

How can computational chemistry predict the compound's interactions with biological targets?

Level: Advanced
Answer:

  • Molecular docking: Use software like AutoDock to model binding to enzymes (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with the carbamate group) .
  • MD simulations: Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on piperazine flexibility) .
  • QSAR studies: Correlate substituent modifications (e.g., tert-butyl vs. methyl) with activity trends to guide synthetic priorities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
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Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate

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